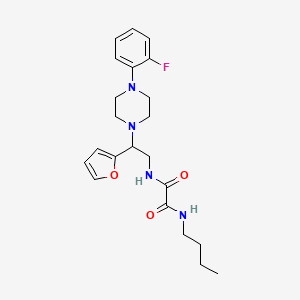

N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Beschreibung

N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic small molecule characterized by a central oxalamide backbone, a butyl group at the N1 position, and a complex substituent at N2. This substituent includes a furan-2-yl moiety and a piperazine ring substituted with a 2-fluorophenyl group.

Eigenschaften

IUPAC Name |

N-butyl-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O3/c1-2-3-10-24-21(28)22(29)25-16-19(20-9-6-15-30-20)27-13-11-26(12-14-27)18-8-5-4-7-17(18)23/h4-9,15,19H,2-3,10-14,16H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPYBYZJOLUMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Intermediate: Starting with 2-fluorophenylamine, it can be reacted with a suitable piperazine derivative under controlled conditions.

Attachment of the Furan Moiety: The intermediate can then be reacted with a furan derivative, possibly through a nucleophilic substitution reaction.

Oxalamide Formation: Finally, the butyl group and oxalamide moiety can be introduced through a series of condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen atoms.

Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.

Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide exhibits significant biological activity in several areas:

Antitumor Activity

Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanisms of action may involve:

- Modulation of signaling pathways associated with cell growth and survival.

- Induction of apoptosis in cancer cells.

Neuropharmacological Effects

Due to its structural similarity to known psychoactive compounds, it is hypothesized that the compound may possess antidepressant properties. Studies suggest:

- Potential enhancement of serotonin levels.

- Influence on neurotransmitter systems, contributing to mood regulation.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

Study 1 : Antitumor Efficacy

A study investigated the effects of N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide on human cancer cell lines. Results indicated:

- Significant reduction in cell viability at concentrations above 10 µM.

- IC50 values around 15 µM for specific cancer types.

Study 2 : Neuropharmacological Effects

Another research effort explored neuropharmacological effects using animal models of depression. Findings suggested:

- Notable increase in serotonin levels following treatment.

- Behavioral improvements in models of depression.

Wirkmechanismus

The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperazine moieties might interact with binding sites, while the furan ring could influence the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Piperazine derivatives are widely studied for their CNS activity. Key analogues include:

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

- Structural Differences : Replaces the oxalamide group with a thiazole-urea system and includes a trifluoromethylphenyl group.

- Molecular Weight : 548.2 g/mol (ESI-MS), significantly higher than the target compound due to the trifluoromethyl and thiazole groups .

N-cyclopropyl-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide

Furan-Containing Derivatives

Furan rings are electron-rich and influence pharmacokinetics. Examples include:

N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine hydrochloride

Oxalamide-Based Analogues

The oxalamide backbone is critical for hydrogen bonding. Key examples include:

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (19)

- Structural Differences : Replaces the furan-piperazine system with a tosylpiperidine-carboxamide group.

- Yield (98%) suggests efficient coupling reactions .

Analytical Characterization

Pharmacological Implications

- Piperazine Role: The 2-fluorophenyl-piperazine moiety in the target compound may enhance receptor binding affinity compared to non-fluorinated analogues (e.g., 3-chlorophenyl in ) due to fluorine’s electronegativity .

- Furan vs. Thiazole : The furan ring’s lower steric hindrance compared to thiazole () could improve membrane permeability .

Biologische Aktivität

N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, a compound with the CAS number 877632-87-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on various studies.

- Molecular Formula : C22H29FN4O3

- Molecular Weight : 416.5 g/mol

- Structure : The compound consists of a piperazine moiety linked to a furan group and an oxalamide functional group, contributing to its biological activity.

Biological Activity Overview

The compound's biological activity can be categorized into several areas:

Anticancer Activity

Research has indicated that derivatives of oxalamide compounds exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that analogs of oxalamide, including those similar to N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, demonstrate cytotoxic effects on various cancer cell lines. A study reported that certain derivatives inhibited cell proliferation and induced apoptosis in cancer cells at micromolar concentrations .

Neuropharmacological Effects

The presence of the piperazine ring suggests potential neuropharmacological effects:

- Antidepressant Activity : Compounds with similar structures have been evaluated for their serotonin receptor binding affinity, indicating potential use as antidepressants. The fluorophenyl substitution may enhance this activity by improving receptor selectivity .

The proposed mechanisms of action for N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide include:

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation .

- Apoptosis Induction : The compound appears to activate apoptotic pathways, evidenced by increased caspase activity in treated cells .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study evaluating a series of oxalamide derivatives, N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability with an IC50 value indicative of potent activity. The study utilized flow cytometry to confirm apoptosis induction through increased annexin V staining.

Case Study 2: Neuropharmacological Assessment

A separate investigation assessed the effects of compounds similar to N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide on animal models of depression. Behavioral assays indicated that treatment with these compounds led to decreased immobility times in forced swim tests, suggesting antidepressant-like effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, and how can purity be validated?

- Methodology :

Synthesis : Use a multi-step approach involving condensation of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine with oxalyl chloride derivatives. Piperazine and furan intermediates can be prepared via nucleophilic substitution or coupling reactions .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., furan protons at δ 6.2–7.4 ppm, piperazine signals at δ 2.5–3.5 ppm) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Key Techniques :

Q. How can preliminary pharmacological profiling be conducted to assess bioactivity?

- Approach :

- In vitro assays : Screen for receptor binding (e.g., serotonin/dopamine receptors due to piperazine moiety) using radioligand displacement assays .

- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Strategies :

Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number).

Validate receptor specificity using knockout models or siRNA silencing.

Computational analysis : Apply molecular docking (AutoDock Vina) to predict binding affinities to off-target receptors (e.g., σ or opioid receptors) .

Q. What methods are suitable for studying enantiomer-specific activity given the compound’s stereocenters?

- Methodology :

Chiral separation : Use chiral HPLC (Chiralpak AD-H column) or SFC to isolate enantiomers .

Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to control stereochemistry .

Pharmacokinetic comparison : Test each enantiomer’s metabolic stability in liver microsomes (e.g., CYP450 isoform profiling) .

Q. How can in vivo pharmacokinetic studies be designed to address low bioavailability?

- Protocol :

- Formulation : Use solubilizing agents (e.g., cyclodextrins) or lipid-based nanoparticles.

- Administration : Intravenous (IV) vs. oral dosing in rodent models.

- Analysis : Quantify plasma concentrations via LC-MS/MS; monitor metabolites (e.g., N-dealkylation products) .

Q. What strategies improve synthetic yield when scaling up the reaction?

- Optimization Steps :

Catalyst screening : Test Pd/C or Ni catalysts for coupling steps.

Solvent selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to reduce side reactions.

Process monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediates .

Methodological Challenges and Solutions

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Workflow :

DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites.

Molecular dynamics : Simulate ligand-receptor interactions (e.g., with 5-HT₁A receptors) over 100 ns trajectories.

QSAR models : Train algorithms on bioactivity data to prioritize novel analogs .

Q. What experimental designs mitigate off-target effects in receptor profiling?

- Recommendations :

- Counter-screening : Test against a panel of 50+ GPCRs, ion channels, and kinases (Eurofins CEREP panel).

- Proteomic analysis : Use affinity pull-down assays with SILAC labeling to identify binding partners .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.